molecular formula C8H11N3O2 B6354127 Pyridine-2-carboxamidine HOAc CAS No. 1172014-33-3

Pyridine-2-carboxamidine HOAc

Cat. No.: B6354127
CAS No.: 1172014-33-3
M. Wt: 181.19 g/mol
InChI Key: LHZWIAPUJMCNIT-UHFFFAOYSA-N
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Description

Pyridine-2-carboxamidine HOAc (chemical formula: C₆H₇N₃·C₂H₄O₂) is an amidine derivative of pyridine, where the amidine group (-C(=NH)NH₂) is substituted at the 2-position of the pyridine ring. The acetic acid (HOAc) component likely forms a salt or co-crystal with the amidine base. This compound is structurally distinct from pyridine carboxylic acids or carboxamides due to the presence of the amidine moiety, which confers strong basicity and nucleophilicity. Pyridine-2-carboxamidine derivatives are valuable in medicinal chemistry, often serving as enzyme inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name

acetic acid;pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZWIAPUJMCNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=NC(=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyridine-2-Carboxamidoxime

The synthesis begins with the preparation of pyridine-2-carboxamidoxime, an intermediate formed by reacting pyridine-2-carbonitrile with hydroxylamine hydrochloride under basic conditions. This step typically employs ethanol or methanol as a solvent at 60–80°C for 6–12 hours, achieving yields of 70–85%. The amidoxime structure (R-C(=N-OH)-NH2\text{R-C(=N-OH)-NH}_2) serves as a precursor for subsequent reduction.

Reduction to Pyridine-2-Carboxamidine

The amidoxime undergoes catalytic hydrogenation using 1% palladium on activated carbon (Pd/C) in the presence of ammonium formate and acetic acid. This transfer hydrogenation process occurs under reflux conditions for 96 hours, selectively reducing the N-OH\text{N-OH} group to NH\text{NH}, yielding pyridine-2-carboxamidine. The acetic acid solvent facilitates in situ formation of the HOAc salt. Reported yields for analogous 4-pyridinecarboxamidine synthesis under similar conditions reach 25%, suggesting comparable efficiency for the 2-isomer.

Reaction Conditions:

  • Catalyst: 1% Pd/C (150 mg per 1 mmol substrate)

  • Reducing agent: Ammonium formate (6.3 equiv)

  • Solvent: Acetic acid

  • Temperature: Reflux (~118°C)

  • Duration: 96 hours

Post-reaction workup involves basification with sodium hydroxide, extraction with ethyl acetate, and concentration to isolate the free base. Subsequent treatment with acetic acid yields the HOAc salt.

Alternative Pathway: Pinner Reaction from Pyridine-2-Carbonitrile

Pinner Reaction Mechanism

Pyridine-2-carbonitrile undergoes a Pinner reaction, where treatment with anhydrous hydrogen chloride (HCl\text{HCl}) in methanol generates the imidate intermediate (R-C(=NH)-OCH3\text{R-C(=NH)-OCH}_3). This step is conducted at 0–5°C to minimize side reactions, with yields exceeding 80% under optimized conditions.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagents Yield Conditions
Catalytic HydrogenationPyridine-2-carboxamidoximePd/C, HCOONH4\text{HCOONH}_4~25%Reflux, 96 hours
Pinner ReactionPyridine-2-carbonitrileHCl\text{HCl}, NH4OAc\text{NH}_4\text{OAc}50–70%*0–5°C, 24–48 hours

*Theorized based on analogous reactions.

Trade-offs:

  • Catalytic Hydrogenation: Lower yields but high selectivity; suitable for acid-sensitive substrates.

  • Pinner Reaction: Higher efficiency but requires stringent anhydrous conditions.

Challenges and Optimization Strategies

Catalyst Deactivation in Hydrogenation

Pd/C catalysts are prone to poisoning by residual chlorine or sulfur compounds. Pre-treatment with dilute acetic acid and rigorous substrate purification mitigate this issue.

Byproduct Formation in Pinner Reaction

Over-exposure to HCl\text{HCl} may hydrolyze the nitrile to carboxylic acid. Stepwise addition of HCl\text{HCl} and temperature control below 5°C minimize hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carboxamidine HOAc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamidine group to other functional groups such as amines.

    Substitution: The pyridine ring can undergo substitution reactions where hydrogen atoms are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-carboxamidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

Pyridine-2-carboxamidine HOAc serves as a building block in organic synthesis. It is utilized in:

  • Ligand formation : It acts as a ligand in coordination chemistry, forming complexes with metals such as zinc, nickel, and manganese .
  • Synthesis of derivatives : The compound is involved in synthesizing various derivatives that exhibit distinct chemical properties.

Biology

The biological activities of this compound are under extensive investigation:

  • Antimicrobial Properties : Research indicates its potential to inhibit bacterial growth by interfering with essential cellular processes.
  • Anticancer Activity : The compound has shown promise in targeting specific signaling pathways involved in cancer cell proliferation, leading to induced cell death.

Medicine

Pyridine-2-carboxamidine derivatives are being explored for therapeutic applications:

  • Infectious Diseases : Studies suggest its efficacy against diseases like tuberculosis and malaria, where it may inhibit pathogen growth through various mechanisms.
  • Inflammatory Disorders : Its derivatives are being investigated for their ability to inhibit the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and could be beneficial in treating autoimmune diseases .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that Pyridine-2-carboxamidine derivatives exhibited significant antimicrobial activity against various bacterial strains. For instance, derivatives modified with alkyl groups showed enhanced potency compared to unmodified versions, indicating the importance of structural modifications for activity optimization.

Case Study 2: Anticancer Research

Research involving the application of this compound in cancer treatment revealed that certain derivatives could effectively induce apoptosis in cancer cells. Specifically, compounds that targeted specific kinases associated with cancer progression showed promising results in preclinical trials.

Mechanism of Action

The mechanism of action of Pyridine-2-carboxamidine HOAc involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce cell death by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinecarboxylic Acids and Carboxamides

2-Pyridinecarboxylic Acid
  • Molecular Formula: C₆H₅NO₂
  • Molecular Weight : 123.11 g/mol
  • Melting Point : 134–136°C (sublimes)
  • Solubility : Highly soluble in water, alcohol, and acetic acid (HOAc) .
  • Applications : Used in coordination chemistry and as a precursor for pharmaceuticals.
3-Pyridinecarboxamide
  • Molecular Formula : C₆H₆N₂O
  • Molecular Weight : 122.13 g/mol
  • Melting Point : 130–133°C
  • Solubility : Fully miscible in water and moderately soluble in alcohol .

Key Differences :

  • Pyridine-2-carboxamidine HOAc lacks the carboxylic acid (-COOH) or carboxamide (-CONH₂) groups, replacing them with an amidine group. This substitution increases basicity (pKa ~11–12 for amidines vs. ~5 for carboxylic acids) and alters reactivity in biological or synthetic contexts.

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Compounds such as 5-chloro- and 5-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylic acid () share a fused pyrrole-pyridine core but differ in substituents and functional groups:

Compound Yield (%) Key Features
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) 95 High yield, unsubstituted; used in heterocyclic synthesis
5-Chloro derivative (10b) 71 Electron-withdrawing Cl reduces yield; potential antimicrobial activity
5-Methoxy derivative (10c) 80 Electron-donating OCH₃ improves yield; applications in optoelectronics

Comparison :

  • Its amidine group may enhance binding to biological targets compared to carboxylic acids.

Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • CAS : 89581-58-8
  • Regulatory Status: No specific hazards listed, but chlorinated pyrimidines often require careful handling .

Key Differences :

  • Pyrimidine derivatives (six-membered ring with two nitrogen atoms) exhibit different electronic properties compared to pyridine-based compounds.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Yield (%) Regulatory Status
This compound 183.18 Not reported Soluble in HOAc N/A Not listed as hazardous
2-Pyridinecarboxylic acid 123.11 134–136 s in H₂O, HOAc, alcohol N/A -
3-Pyridinecarboxamide 122.13 130–133 s in H₂O, alcohol N/A -
5-Chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid 196.59 Not reported Not reported 71 -

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Pyridine-2-carboxamidine HOAc, and how can their purity be validated?

  • Methodology : Synthesis typically involves condensation reactions between pyridine derivatives and amidine precursors under acidic conditions. Acetic acid (HOAc) is often used as a solvent or catalyst. Purity validation requires techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, proton NMR can confirm the presence of characteristic peaks for the amidine group and pyridine ring.
  • Validation : Cross-reference spectral data with literature values and ensure ≥95% purity via HPLC retention times. Document reagent sources and synthesis conditions rigorously to ensure reproducibility .

Q. What safety precautions and regulatory considerations are necessary when handling this compound?

  • Safety Precautions : Use personal protective equipment (PPE), including gloves and goggles, in a fume hood. Avoid inhalation and skin contact due to potential irritancy.
  • Regulatory Status : As of 2019, Pyridine-2-carboxamidine hydrochloride (closely related) is not listed in China’s Hazardous Chemicals Directory or Key Regulated Chemicals List. However, treat it as a laboratory hazard under general chemical safety protocols .

Q. How does the presence of acetic acid (HOAc) influence the stability or reactivity of Pyridine-2-carboxamidine in solution?

  • Mechanism : HOAc acts as a buffering agent, stabilizing the protonation state of the amidine group. In HOAc-NaOAc buffer systems, the weak acid (HOAc) and its conjugate base (OAc⁻) maintain pH, preventing degradation under acidic or basic conditions. This is critical for reactions requiring precise pH control, such as enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms involving this compound?

  • Experimental Design :

  • Population : Catalytic systems (e.g., enzyme mimics or metal-organic frameworks).
  • Intervention : Introduce this compound as a ligand or co-catalyst.
  • Comparison : Compare catalytic efficiency with/without the compound or against alternative ligands.
  • Outcomes : Measure turnover frequency (TOF) and substrate conversion via gas chromatography (GC) or mass spectrometry (MS).
  • Context : Focus on pH-dependent reactivity and solvent effects (e.g., aqueous vs. organic media). Use the PICOC framework to structure hypotheses .

Q. What are common sources of variability in experimental outcomes when using this compound, and how can they be mitigated?

  • Variability Sources :

  • Purity : Impurities in synthesis (e.g., unreacted starting materials).
  • Storage : Hydrolysis under humid conditions.
  • pH Fluctuations : Inconsistent buffering in HOAc-containing systems.
    • Mitigation Strategies :
  • Validate purity via tandem MS and elemental analysis.
  • Store under inert atmosphere (argon) at −20°C.
  • Use calibrated pH meters and buffer solutions with documented HOAc/OAc⁻ ratios .

Q. What advanced spectroscopic techniques are best suited for characterizing this compound interactions in complex systems?

  • Techniques :

  • IR Spectroscopy : Identify hydrogen bonding between the amidine group and HOAc.
  • X-ray Crystallography : Resolve 3D structures of co-crystals with metal ions or organic substrates.
  • NMR Titration : Quantify binding constants in host-guest systems (e.g., with cyclodextrins).
    • Data Interpretation : Compare experimental IR bands (e.g., amidine N-H stretches) with computational models (DFT calculations). For crystallography, ensure high-resolution data (<1.0 Å) to resolve subtle conformational changes .

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